1-Ethylpyrazole
Overview
Description
1-Ethylpyrazole is an organic compound with the molecular formula C₅H₈N₂. It is a derivative of pyrazole, characterized by the presence of an ethyl group attached to the nitrogen atom in the pyrazole ring. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with ethyl acetoacetate under acidic conditions. Another method includes the reaction of pyrazole with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: In industrial settings, this compound is typically produced via the reaction of pyrazole with ethyl bromide in the presence of a strong base like sodium hydride. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used
Scientific Research Applications
1-Ethylpyrazole has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds essential in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The pyrazole ring is a crucial component in the design of kinase inhibitors and other therapeutic agents due to its ability to mimic the adenine base in ATP.
Material Science: It is used in the creation of novel polymers and coordination complexes with unique electrical and magnetic properties.
Mechanism of Action
The mechanism of action of 1-Ethylpyrazole involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it often acts as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction. This mechanism is particularly relevant in the design of kinase inhibitors, where this compound mimics the adenine base in ATP, thereby inhibiting kinase activity .
Comparison with Similar Compounds
1-Methylpyrazole: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylpyrazole: Contains a phenyl group attached to the nitrogen atom.
1-Isopropylpyrazole: Features an isopropyl group instead of an ethyl group
Uniqueness: 1-Ethylpyrazole is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution influences its reactivity and interaction with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-ethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-7-5-3-4-6-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNMQGISZVYIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333310 | |
Record name | 1-ethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2817-71-2 | |
Record name | 1-ethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Ethylpyrazole?
A1: this compound has the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and analyze this compound within complex mixtures. []
Q3: What is the standard molar enthalpy of formation for this compound in its liquid and gaseous states?
A3: The standard molar enthalpy of formation (ΔfH°m) for liquid this compound is determined through static bomb combustion calorimetry. The value for the gaseous state is then derived using the enthalpy of vaporization (ΔglH°m) measured by Calvet microcalorimetry. []
Q4: How does the enthalpy of formation of this compound compare to that of 1-Ethylimidazole?
A4: Experimental data shows that the enthalpy of formation for 1-Ethylimidazole is lower than that of this compound. Interestingly, this difference in enthalpy of formation between imidazoles and pyrazoles significantly decreases upon N-substitution. []
Q5: Can this compound undergo electrophilic aromatic substitution reactions?
A5: Yes, this compound can undergo electrophilic halogenation reactions. Research demonstrates efficient iodination and bromination at the 4-position of the pyrazole ring under specific conditions. [, ]
Q6: Are there any studies on the electron-donor properties of this compound?
A6: Yes, spectroscopic studies have been conducted to investigate the electron-donor properties of this compound. These studies provide insights into the compound's reactivity and potential interactions. []
Q7: Has this compound been investigated in the context of hypoxia-inducible factor (HIF) inhibition?
A7: Yes, there has been research focusing on the design, synthesis, and structure-activity relationships of this compound-3-carboxamide derivatives as potential HIF-1 inhibitors. []
Q8: Are there any known applications of this compound in materials science?
A8: While the provided research focuses on chemical synthesis and properties, the application of this compound in materials science isn't explicitly discussed.
Q9: What is known about the environmental impact and degradation of this compound?
A9: The provided research papers do not delve into the ecotoxicological effects or degradation pathways of this compound. Further investigation is required to assess its environmental impact.
Q10: Have there been any studies on the analytical method validation for quantifying this compound?
A10: While analytical techniques like GC-MS are mentioned for analysis, the specific details regarding method validation (accuracy, precision, specificity) aren't provided in the abstracts. []
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